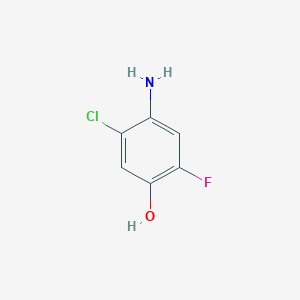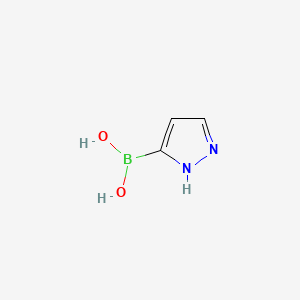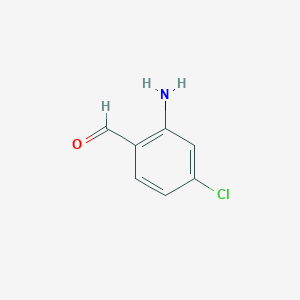
2-Bromo-6-nitrobenzothiazole
Overview
Description
2-Bromo-6-nitrobenzothiazole is a heterocyclic compound that contains both bromine and nitro functional groups attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
2-Bromo-6-nitrobenzothiazole is a derivative of benzothiazole, which is known to be a key component in the design of biologically active compounds . Benzothiazoles (BTAs) have a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . Therefore, it can be inferred that this compound may interact with multiple targets in the body, depending on its specific modifications and the biological context.
Mode of Action
It is known that benzothiazole derivatives can interact with their targets in various ways, such as by binding to enzymes or receptors, inhibiting key biochemical processes, or inducing structural changes in biomolecules .
Biochemical Pathways
Given the broad biological activity of benzothiazole derivatives, it is likely that this compound could influence multiple pathways, potentially including those involved in inflammation, oxidative stress, cell proliferation, and neurotransmission .
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level, potentially including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-nitrobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission. Additionally, it has been found to interact with other enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, indicating its potential antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involved in neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism. In cancer cells, this compound has shown potential anti-proliferative effects by inducing apoptosis and inhibiting cell division . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is facilitated by hydrogen bonding and π-π interactions. Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, which in turn activate antioxidant defense mechanisms . The compound also influences gene expression by modulating the activity of transcription factors such as NF-κB and AP-1.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase activity. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dosage for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetic properties, including its half-life and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are essential for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its biological effects . Understanding its subcellular localization is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitrobenzothiazole typically involves the bromination of 6-nitrobenzothiazole. One common method includes the reaction of 6-nitrobenzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free conditions and catalytic processes, is also being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-nitrobenzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Reduction: 2-Amino-6-nitrobenzothiazole.
Oxidation: Oxidized derivatives of benzothiazole
Scientific Research Applications
2-Bromo-6-nitrobenzothiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of a bromine atom.
2-Mercapto-6-nitrobenzothiazole: Contains a thiol group instead of a bromine atom.
2-Chloro-6-nitrobenzothiazole: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-6-nitrobenzothiazole is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns. The bromine atom allows for selective nucleophilic substitution, while the nitro group can be reduced to an amino group, offering versatility in synthetic applications .
Properties
IUPAC Name |
2-bromo-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDLGBGVVRSXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469617 | |
| Record name | 2-Bromo-6-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-37-2 | |
| Record name | 2-Bromo-6-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitrobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
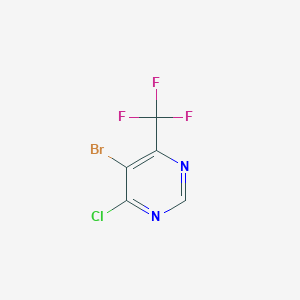
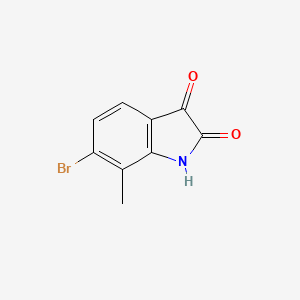

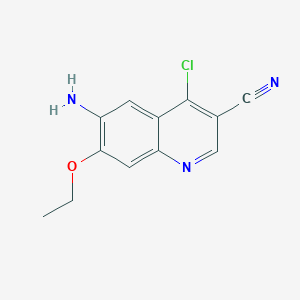
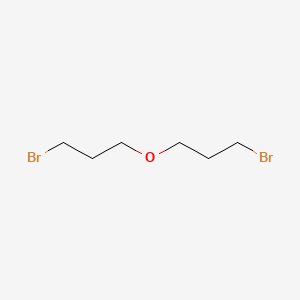
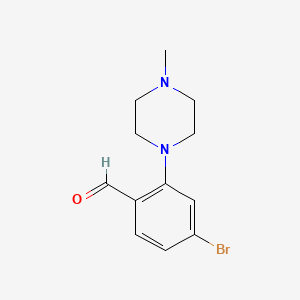
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)
